1-Acetyl-5-bromoindoline-6-sulfonamide
Overview
Description
1-Acetyl-5-bromoindoline-6-sulfonamide is a compound that has been studied for its potential as an antibiotic . It is part of a series of indoline sulfonamide DapE inhibitors .
Synthesis Analysis
The synthesis of indoline sulfonamide derivatives, including this compound, has been described in the literature . A series of N-acetyl-5-halo-6-sulfonamide indolines was designed, synthesized, and assayed for inhibition against DapE .Molecular Structure Analysis
The molecular formula of this compound is C10H11BrN2O3S . Its average mass is 319.175 Da and its mono-isotopic mass is 317.967377 Da .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, indoline derivatives are known to exhibit strong antimicrobial actions .Scientific Research Applications
Synthetic Methodologies
A novel approach involving the use of N-bromo sulfonamide reagents for the synthesis of complex organic compounds has been developed. For instance, a method involving tandem cyclocondensation-Knoevenagel–Michael reactions facilitated by N-bromo sulfonamide reagents has been described for efficient synthesis, showcasing the utility of sulfonamide derivatives in organic synthesis (Khazaei et al., 2014).
Biological Activities
Sulfonamide derivatives have shown significant biological activities, including enzyme inhibition relevant to Alzheimer's disease and antioxidant properties. For example, molecular docking studies revealed changes in anticholinesterase, antioxidant, and α-glucosidase inhibitions upon the bromination of benzene sulfonamide, indicating potential for therapeutic applications (Mahnashi et al., 2022). Furthermore, sulfonamide derivatives of dopamine-related compounds have been synthesized and evaluated for their antioxidant and antiacetylcholinesterase activities, suggesting potential for the treatment of neurodegenerative diseases (Göçer et al., 2013).
Mechanism of Action
Target of Action
The primary target of 1-Acetyl-5-bromoindoline-6-sulfonamide is the bacterial enzyme dapE-encoded N-succinyl-l,l-diaminopimelic acid desuccinylase (DapE; EC 3.5.1.18) . This enzyme plays a crucial role in the bacterial cell wall biosynthesis, making it a promising target for antibiotics .
Mode of Action
This compound interacts with its target, DapE, by binding to the active site of the enzyme . The sulfonamide group of the compound acts as a zinc-binding group (ZBG), which is essential for the inhibitory activity . This interaction results in the inhibition of the enzyme, disrupting the bacterial cell wall biosynthesis .
Biochemical Pathways
The action of this compound affects the biochemical pathway involved in the synthesis of bacterial cell walls . By inhibiting the DapE enzyme, it disrupts the conversion of N-succinyl-L,L-diaminopimelic acid to L,L-diaminopimelic acid, a critical step in the biosynthesis of peptidoglycan, a major component of the bacterial cell wall . This disruption leads to the inability of the bacteria to maintain their cell wall, resulting in bacterial death .
Pharmacokinetics
Sulfonamides are generally well-absorbed orally and widely distributed throughout the body . They are primarily metabolized in the liver and excreted in the urine . The bioavailability of this compound would be influenced by these ADME properties.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of bacterial cell wall biosynthesis . By inhibiting the DapE enzyme, the compound prevents the formation of peptidoglycan, leading to bacterial cell death .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-acetyl-5-bromo-2,3-dihydroindole-6-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O3S/c1-6(14)13-3-2-7-4-8(11)10(5-9(7)13)17(12,15)16/h4-5H,2-3H2,1H3,(H2,12,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASRYZMNMTDZOJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=CC(=C(C=C21)S(=O)(=O)N)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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